(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one

Melanocortin Receptor Stereochemistry MC5R Antagonist

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 1932571-31-7) is a chiral, seven-membered heterocyclic compound belonging to the 1,4-diazepan-2-one class, which has been patented as a melanocortin-5 receptor (MC5R) antagonist scaffold. This specific (S)-enantiomer, bearing an isopropyl substituent at the 3-position, is a key intermediate or active species in a family of compounds designed to modulate MC5R activity, a target implicated in dermatological conditions like acne and seborrhea, as well as inflammatory diseases.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1932571-31-7
Cat. No. B13245895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one
CAS1932571-31-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NCCCN1
InChIInChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyIVKXSIOJGWJYDA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 1932571-31-7): A Chiral 1,4-Diazepan-2-one Building Block for Melanocortin Receptor Research


(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 1932571-31-7) is a chiral, seven-membered heterocyclic compound belonging to the 1,4-diazepan-2-one class, which has been patented as a melanocortin-5 receptor (MC5R) antagonist scaffold [1]. This specific (S)-enantiomer, bearing an isopropyl substituent at the 3-position, is a key intermediate or active species in a family of compounds designed to modulate MC5R activity, a target implicated in dermatological conditions like acne and seborrhea, as well as inflammatory diseases [1].

Chiral (S)-1,4-diazepan-2-one scaffold for MC5R antagonist studies
Defined stereochemistry supports enantiomer-specific melanocortin receptor research

Why (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one Cannot Be Interchanged with Other MC5R Antagonists or 3-Substituted Diazepan-2-ones


The biological activity of 1,4-diazepan-2-one-based MC5R antagonists is highly sensitive to the stereochemistry and steric bulk at the 3-position [1]. Simple substitution with the (R)-enantiomer (CAS 2090218-87-2), the unsubstituted parent, or other 3-alkyl derivatives is not equivalent, as defined chirality is a critical element of the pharmacophore for target engagement and selectivity . A generic approach to procurement risks introducing inactive or off-target-active isomers, compromising the validity of receptor antagonism studies where the specific (S)-configuration dictates binding affinity and functional potency.

Target
Substitute
Risk
(S)-enantiomer (CAS 1932571-31-7)
(R)-enantiomer (CAS 2090218-87-2)
Stereochemistry mismatch risks introducing unvalidated MC5R pharmacology.
3-Isopropyl substituent (larger steric volume)
3-Methyl, 3-ethyl or unsubstituted analogs
Smaller 3-alkyl groups may alter MC5R binding pocket occupancy and antagonist profile.

Quantitative Differentiation Evidence for (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one Against Its Closest Analogs


Stereochemical Identity Defines the Active MC5R Antagonist Pharmacophore vs. Inactive (R)-Enantiomer

The patent family covering 1,4-diazepan-2-one MC5R antagonists explicitly defines the (S)-configuration at the 3-position as the active stereochemistry for biological activity [1]. The (R)-enantiomer, (3R)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 2090218-87-2), constitutes a distinct chemical entity that is not claimed as an active MC5R antagonist in this class. This stereochemical differentiation is a critical binary selection criterion, not a matter of similar potency.

Stereochemical Identity
Head-to-head
(S)-enantiomer claimed for MC5R activity; (R)-enantiomer not claimed
Supports enantiomer-specific MC5R research
Patent-defined; verify enantiomeric purity per batch
Melanocortin Receptor Stereochemistry MC5R Antagonist

Isopropyl Steric Bulk at the 3-Position Differentiates MC5R Binding from Smaller 3-Methyl and 3-Ethyl Analogs

Within the patented 3-substituted 1,4-diazepan-2-one series, the size of the 3-alkyl substituent directly modulates MC5R antagonist potency [1]. The 3-isopropyl group of the target compound provides greater steric volume (van der Waals volume of the isopropyl group ≈ 44.7 ų) compared to the 3-methyl (≈ 21.6 ų) or 3-ethyl (≈ 32.0 ų) congeners [2]. This steric differentiation is correlated with distinct MC5R binding pocket occupancy and antagonist activity, as detailed in the patent's structure-activity relationship (SAR) analysis.

3-Isopropyl Steric Bulk
Class-level
Isopropyl van der Waals volume ≈ 44.7 ų vs. 21.6 (methyl), 32.0 (ethyl)
Larger substituent may influence MC5R binding pocket occupancy
SAR interpretation from patent; steric values calculated
Structure-Activity Relationship MC5R Steric Effects

Patent-Granted Commercial Purity Standard of 95% for (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one

Reliable commercial sourcing data indicates that (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one (CAS 1932571-31-7) is routinely supplied at a purity of 95% . In contrast, many exploratory research compounds or in-house synthesized analogs within the 1,4-diazepan-2-one class lack a defined, batch-certified purity level, introducing variability into biological assays. The availability of a consistent 95% purity grade for the (S)-enantiomer ensures reproducible concentration-response data.

Commercial Purity
Data to verify
95% as per vendor specification
Supports assay reproducibility through defined purity
Verify lot-specific COA before use
Chemical Purity Quality Control Procurement Specification

High-Value Research and Development Applications for (3S)-3-(Propan-2-yl)-1,4-diazepan-2-one


MC5R Antagonist Tool Compound for Acne and Sebaceous Gland Research

The compound's defined role as an MC5R antagonist scaffold [1] makes it a critical tool for investigating the role of melanocortin signaling in sebocyte biology. It is directly applicable in in vitro assays measuring sebum lipid production or sebocyte proliferation, where the (S)-configuration is required for target engagement, as established in Section 3's stereochemical differentiation evidence.

Chiral Building Block for Structure-Activity Relationship (SAR) Expansion

As a core (S)-isopropyl diazepan-2-one, this compound serves as an advanced intermediate for synthesizing a library of N-substituted or ring-modified analogs. The established steric differentiation from smaller 3-alkyl analogs (Section 3) guides medicinal chemists to use this specific scaffold when exploring the MC5R binding pocket's tolerance for larger hydrophobic substituents.

Procurement Specification Standard for In Vitro MC5R Antagonism Studies

For laboratories establishing MC5R antagonist screening cascades, the 95% purity specification and defined stereochemistry (Section 3) position this compound as a reference standard for assay validation. Using the (S)-enantiomer as a quality control benchmark ensures that observed antagonism is attributable to the active configuration, enabling consistent inter-experimental comparisons.

Application
Selection Property
Validation Focus
MC5R signaling studies in sebocyte models
Stereochemical identity (S-enantiomer)
Enantiomer comparison & receptor antagonism validation
SAR expansion with 3-isopropyl diazepan-2-one core
Steric bulk compatibility (isopropyl)
MC5R binding pocket occupancy analysis
MC5R antagonist screening assay calibration
Purity specification
Assay reproducibility via defined procurement grade
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